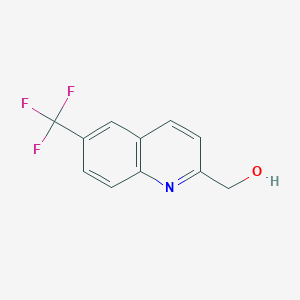

(6-(Trifluoromethyl)quinolin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

[6-(trifluoromethyl)quinolin-2-yl]methanol |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-5,16H,6H2 |

InChI Key |

QTEYPPDYOKPMPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CO)C=C1C(F)(F)F |

Origin of Product |

United States |

Overview of Quinoline Derivatives in Contemporary Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov Its derivatives are foundational to a vast number of biologically active molecules and approved pharmaceuticals. nih.govontosight.ai The quinoline scaffold is a versatile framework that appears in drugs with a wide array of pharmacological effects, including antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. nih.govnih.govnih.gov

The unique chemical properties of the quinoline ring system, such as its stability and reactivity, allow for extensive synthetic modifications, enabling chemists to fine-tune the biological and physical characteristics of the resulting molecules. ontosight.aimdpi.com Over 400 quinoline-based compounds are utilized as pharmaceuticals, and many more are in development, highlighting their revolutionary impact on medicine. ontosight.ai Researchers are continuously exploring new synthetic methods and applications for these compounds, from combating infectious diseases to developing novel cancer therapies. ontosight.airesearchgate.net

Significance of Trifluoromethylated Heterocycles in Medicinal and Materials Science

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF₃) group, into heterocyclic molecules is a cornerstone strategy in modern drug design and materials science. bohrium.comtandfonline.com The -CF₃ group possesses a unique combination of electronic and steric properties that can dramatically enhance the parent molecule's characteristics. nih.gov In medicinal chemistry, this functional group is prized for its ability to improve a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. bohrium.commdpi.com

The high dissociation energy of the carbon-fluorine bond makes the trifluoromethyl group exceptionally stable against metabolic degradation, which can increase a drug's half-life in the body. mdpi.com Furthermore, its high electronegativity and potential to serve as a bioisostere for other atoms, like chlorine, provide chemists with a powerful tool for modulating a molecule's physicochemical profile. mdpi.combeilstein-journals.org In materials science, the -CF₃ group is used to enhance thermal stability and influence the electronic properties of organic compounds for applications such as organic light-emitting diodes (OLEDs). beilstein-journals.org

| Property Modified | Effect of -CF₃ Introduction | Scientific Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increases | The carbon-fluorine bond is one of the strongest in organic chemistry, resisting metabolic breakdown by enzymes. | mdpi.com |

| Lipophilicity | Increases | Enhances the molecule's ability to cross lipid membranes, which can improve absorption and distribution. | nih.govmdpi.com |

| Binding Affinity | Can Enhance | The group's strong electron-withdrawing nature can alter electronic interactions with target proteins or receptors. | mdpi.com |

| Bioavailability | Often Improves | A combination of increased lipophilicity and metabolic stability contributes to better absorption and longer duration of action. | tandfonline.com |

Research Landscape for Quinoline Methanol Scaffolds

The quinoline (B57606) methanol (B129727) scaffold is a specific substructure that has proven particularly valuable in drug discovery. The most prominent example is mefloquine, an antimalarial drug characterized by a quinoline ring substituted with a methanol group and two trifluoromethyl groups. nih.govnih.gov This compound has served as a critical scaffold for the development of next-generation antimalarials aimed at overcoming drug resistance. nih.gov

The methanol group (-CH₂OH) is a key feature of this scaffold. It provides a reactive site for a wide range of chemical transformations, such as esterification, etherification, or oxidation, allowing for the creation of large libraries of derivative compounds for biological screening. This synthetic versatility enables researchers to systematically explore structure-activity relationships, investigating how modifications at this position affect a compound's efficacy and properties. Research has extended beyond malaria to explore quinoline methanol derivatives as potential agents against other diseases, such as tuberculosis.

Academic Research Objectives for 6 Trifluoromethyl Quinolin 2 Yl Methanol Studies

Strategic Approaches to Quinoline (B57606) Core Construction

The formation of the quinoline ring system is a cornerstone of these synthetic endeavors. A variety of methods have been developed over the years, each with its own advantages and substrate scope.

Classical Named Reactions for Quinoline Synthesis

Several classical named reactions have been instrumental in the synthesis of quinolines for over a century. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives. While these reactions are well-established, they can sometimes be limited by harsh reaction conditions and modest yields. researchgate.net

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinolines. A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgiipseries.org A study on the mechanism of the Skraup-Doebner-Von Miller synthesis using 13C-labeled ketones has suggested a fragmentation-recombination pathway. nih.gov In the context of trifluoromethylated quinolines, a reversal of the standard regiochemistry has been observed when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid, yielding 2-carboxy-4-arylquinolines. acs.org The condensation of α,β‐unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid has been shown to afford 2‐trifluoromethyl quinolines. researchgate.net

Friedländer Synthesis: This reaction provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgorganicreactions.orgnih.govorganic-chemistry.org The primary challenge with this method can be the limited availability of suitably substituted 2-aminoaryl aldehydes or ketones. researchgate.net To circumvent this, modifications such as the in situ reduction of 2-nitrobenzaldehydes have been developed. researchgate.net

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can selectively yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures).

Pfitzinger Reaction: The Pfitzinger reaction offers a valuable route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.comresearchgate.netijsr.net The reaction mechanism involves the initial hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org This method is particularly relevant for the synthesis of this compound, as the resulting carboxylic acid at the 4-position is not the target, but it demonstrates a classical method for building the quinoline core which can be adapted. A related approach, the Doebner reaction, synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov

Table 1: Overview of Classical Named Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Skraup/Doebner-von Miller | Aniline, Glycerol/α,β-Unsaturated Carbonyl | Substituted Quinolines | Often requires strong acids and oxidizing agents. wikipedia.orgiipseries.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | 2,3-Disubstituted Quinolines | Versatile but dependent on substituted starting materials. wikipedia.orgorganicreactions.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines or 2-Quinolones | Temperature-dependent regioselectivity. |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acids | Provides a route to quinolines with a carboxylic acid handle. wikipedia.orgjocpr.com |

Modern Annulation and Cyclization Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the quinoline core, often employing transition metal catalysis and milder reaction conditions.

Recent advancements have focused on oxidative annulation techniques, which leverage catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com A copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to provide 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. organic-chemistry.orgacs.orgnih.gov Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles such as iodine monochloride, iodine, bromine, and phenylselenyl bromide to afford 3-substituted quinolines. nih.gov Furthermore, a metal-free synthesis of 6-(triflyloxy)quinolines has been achieved through the ring-opening and cyclization of aziridines with aryl azides in the presence of trifluoromethanesulfonic acid. rsc.org

Multi-component Reaction Pathways for Quinoline Assembly

Multi-component reactions (MCRs) have gained prominence as a highly efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds. rsc.org A notable example is a one-pot, six-component reaction for the synthesis of complex heterocyclic systems, highlighting the power of MCRs in building molecular complexity. mdpi.com A new synthetic pathway to diverse 2-substituted quinolines has been developed based on a multicomponent reaction, with applications in both solution-phase and solid-phase synthesis. nih.gov

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its introduction into the quinoline scaffold can be achieved through various methods.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylating reagents, often referred to as "CF₃⁺" sources, are powerful tools for the direct introduction of the trifluoromethyl group onto aromatic and heteroaromatic rings. chem-station.com A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, including S-(trifluoromethyl)diarylsulfonium salts (Yagupolskii reagents), hypervalent iodine reagents (Togni reagents), and sulfoximine-based reagents (Shibata reagent). chem-station.combeilstein-journals.org These reagents can be used to trifluoromethylate a range of nucleophiles under relatively mild conditions. While direct electrophilic trifluoromethylation of the pre-formed quinoline-2-methanol core is a plausible strategy, the regioselectivity would need to be carefully controlled.

Radical Trifluoromethylation Techniques

Radical trifluoromethylation offers a complementary approach for the introduction of the CF₃ group. rsc.org These methods often involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the aromatic ring. Radical trifluoromethylation can be particularly effective for the functionalization of heterocycles and can proceed under conditions that are orthogonal to electrophilic methods. researchgate.net Research has shown that α‐trifluoromethylated quinolines can act as safe and storable photoinduced-electron transfer donors for radical polymerizations, indicating the accessibility of radical pathways involving trifluoromethylated quinolines. nih.gov

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation involves the introduction of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic center on the quinoline precursor. A common and effective reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent. organic-chemistry.org This reagent, in the presence of a fluoride (B91410) source, generates a nucleophilic trifluoromethyl species that can add to carbonyl groups. For instance, the synthesis of a trifluoromethylated quinoline derivative can be achieved through the nucleophilic addition of TMSCF₃ to an o-arylalkynylquinoline aldehyde, which is then followed by a cyclization reaction to form the quinoline core. rsc.org This cascade reaction, catalyzed by tetrabutylammonium (B224687) bromide (TBAB), proceeds smoothly to yield the desired products. rsc.org

Another important source for the CF₃⁻ anion is fluoroform (HCF₃), an inexpensive and environmentally benign compound. organic-chemistry.org Deprotonation of fluoroform with a strong base, such as potassium hexamethyldisilazide (KHMDS), generates the trifluoromethyl anion, which can then be used for the trifluoromethylation of various carbonyl compounds. organic-chemistry.orgbeilstein-journals.org This method has proven effective for converting methyl carboxylates into trifluoromethyl ketones under relatively mild conditions. beilstein-journals.org In the context of synthesizing the target molecule, this protocol could be applied to a precursor like methyl 6-aminoquinoline-2-carboxylate, followed by diazotization and trifluoromethylation of the aromatic ring, and subsequent reduction.

Table 1: Selected Nucleophilic Trifluoromethylating Reagents

| Reagent/System | Precursor Type | Typical Conditions | Notes |

|---|---|---|---|

| TMSCF₃ / CsF | Aldehydes, Ketones | Room temperature, aerobic atmosphere | Used in cascade reactions to build the quinoline ring. rsc.org |

| HCF₃ / KHMDS | Esters, Ketones | Triglyme, -40 °C | An inexpensive and environmentally benign CF₃ source. beilstein-journals.org |

| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine / CsF | Non-enolizable carbonyls | DME, 80 °C | A stable, storable alternative to Ruppert's reagent. organic-chemistry.org |

Asymmetric Trifluoromethylation in Quinoline Derivatives

The development of asymmetric methods to introduce trifluoromethyl groups is crucial for accessing enantiopure compounds with potential pharmaceutical applications. While the direct asymmetric trifluoromethylation of the quinoline heterocycle remains a challenge, significant progress has been made in creating chiral centers within molecules that already possess a trifluoromethylquinoline scaffold. thieme-connect.com

One notable approach is the asymmetric transfer hydrogenation of pre-existing trifluoromethyl-substituted quinolines. For example, 3-(trifluoromethyl)quinolines can be reduced using a chiral phosphoric acid (CPA) catalyst and a Hantzsch ester as the hydrogen source. thieme-connect.com This method does not install the CF₃ group but creates a chiral center adjacent to it, providing access to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives with high enantiomeric excess (up to 98% ee). thieme-connect.com

Another strategy involves the use of chiral auxiliaries. N-acyl oxazolidinones, for example, can undergo diastereoselective trifluoromethylation. nih.gov While not demonstrated directly on a quinoline substrate, this principle could be adapted by attaching a quinoline moiety to the N-acyl group, performing the diastereoselective trifluoromethylation on the acyl chain, and then cleaving the auxiliary. The catalytic enantioselective aza-Henry reaction of trifluoromethyl imines also represents a powerful method for synthesizing chiral trifluoromethyl amines, which could serve as building blocks for more complex quinoline-containing structures. nih.gov

Role of Trifluoroacetic Anhydride (B1165640) and Related Reagents as CF₃ Sources

Trifluoroacetic acid (TFA) and its anhydride (TFAA) are highly attractive sources of the trifluoromethyl group due to their low cost and ready availability. nih.govorganic-chemistry.org However, their use has been historically limited by the difficulty of achieving the necessary decarboxylation to generate a CF₃ species. nih.gov Recent advancements in photoredox catalysis have overcome this challenge, enabling the use of TFAA as a scalable and operationally simple radical trifluoromethylation reagent. nih.gov This method typically involves the activation of TFAA with a catalyst, such as pyridine (B92270) N-oxide, under visible light irradiation to generate the trifluoromethyl radical (•CF₃). nih.gov

This radical species can then be used for the direct C-H trifluoromethylation of various heteroarenes. Similarly, trifluoromethanesulfonic anhydride (Tf₂O), another inexpensive and abundant chemical, has been successfully employed as a radical trifluoromethylation reagent by merging photoredox catalysis with pyridine activation. researchgate.net These radical-based methods offer a direct route to introduce the CF₃ group onto a quinoline ring without the need for pre-functionalized substrates, which is a significant advantage over traditional nucleophilic or electrophilic methods. researchgate.netresearchgate.net

Table 2: Reagents for Radical Trifluoromethylation

| CF₃ Source | Activation Method | Key Features |

|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Photoredox catalysis with pyridine N-oxide | Inexpensive, scalable, and operationally simple. nih.gov |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Photoredox catalysis with pyridine | Low-cost and abundant reagent. researchgate.net |

| Trifluoroacetic Acid (TFA) | With T3P as a coupling/dehydrating agent | Serves as an inexpensive CF₃ source in one-pot syntheses of related heterocycles. organic-chemistry.org |

Elaboration of the Methanol (B129727) Functionality at the Quinoline C-2 Position

Once the 6-(trifluoromethyl)quinoline (B1354612) core is established, the final step is the introduction of the hydroxymethyl (-CH₂OH) group at the C-2 position. This can be accomplished through the reduction of a suitable carbonyl precursor or through direct functionalization methods.

A reliable and widely used method for installing the hydroxymethyl group is the reduction of a C-2 carbonyl precursor, such as an aldehyde, ketone, carboxylic acid, or ester. The choice of reducing agent is dictated by the nature of the carbonyl group.

For the reduction of a 6-(trifluoromethyl)quinoline-2-carbaldehyde (B1387767) or a corresponding ketone, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient. If the precursor is an ester, such as methyl 6-(trifluoromethyl)quinoline-2-carboxylate, or the carboxylic acid itself, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to achieve the full reduction to the primary alcohol. These reduction reactions are standard transformations in organic synthesis and are generally high-yielding.

Table 3: Common Reducing Agents for Carbonyl-to-Alcohol Transformations

| Reducing Agent | Abbreviation | Carbonyl Precursor(s) |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Aldehydes, Ketones |

| Diisobutylaluminium Hydride | DIBAL-H | Esters (can be controlled to yield aldehydes) |

Direct functionalization methods offer a more atom-economical route by avoiding the separate synthesis of a carbonyl precursor. One powerful strategy is the C-H functionalization of the quinoline ring, often facilitated by activation through N-oxide formation. rsc.orgnih.gov Quinoline N-oxides can undergo selective C-2 functionalization under various catalytic conditions, potentially allowing for the direct introduction of a hydroxymethyl equivalent. rsc.orgrsc.org

Alternatively, if the starting material is 2-methyl-6-(trifluoromethyl)quinoline, the methyl group itself can be functionalized. researchgate.net This can be achieved through a C(sp³)–H functionalization strategy. For example, the methyl group can be oxidized to an aldehyde (a quinoline formaldehyde), which is then reduced to the desired alcohol. researchgate.net Another approach involves the reaction of the lithiated 2-methylquinoline (B7769805) with an appropriate electrophile. researchgate.net More advanced methods have demonstrated the direct C(sp³)–H functionalization of methyl quinolines with ketones to synthesize more complex quinoline-derived alcohols. georgiasouthern.edu

Catalytic Advancements in (Trifluoromethyl)quinoline Synthesis

Modern catalytic methods have revolutionized the synthesis of the quinoline core, providing efficient and selective pathways to trifluoromethylated derivatives. The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis. researchgate.netnih.gov This reaction has been significantly improved through the use of various catalysts, including proline potassium salt, which facilitates the synthesis of 4-trifluoromethyl-substituted quinolines under mild conditions. researchgate.net

Transition-metal catalysis has also enabled novel routes. Zinc-catalyzed [4+2] annulation of 2-aminoarylnitriles provides a one-step access to polysubstituted quinolines. researchgate.net Another strategy involves the synthesis from CF₃-alkenes, where an intramolecular cyclization of an ortho-nitro-substituted enone is promoted by reduction with an Fe-AcOH system to afford 2-CF₃-quinolines in high yields. rsc.org Furthermore, palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed for the synthesis of functionalized quinolines. organic-chemistry.org These catalytic advancements provide a diverse toolbox for constructing the (trifluoromethyl)quinoline scaffold with high efficiency and control over substitution patterns.

Table 4: Selected Catalytic Methods for (Trifluoromethyl)quinoline Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Proline Potassium Salt | Friedländer Annulation | Mild conditions, good to excellent yields for 4-CF₃-quinolines. researchgate.net |

| ZnCl₂ | [4+2] Annulation | Inexpensive alternative to noble-metal catalysts. researchgate.net |

| Fe / Acetic Acid | Reductive Cyclization | Promotes intramolecular cyclization to form 2-CF₃-quinolines. rsc.org |

| Tetrabutylammonium Bromide (TBAB) | Cascade Nucleophilic Addition/Cyclization | Metal-free synthesis of 1-trifluoromethyl-dihydrofuro[3,4-b]quinolines. rsc.org |

Transition Metal-Catalyzed Oxidative Annulation for Quinolines

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, providing powerful tools for constructing the quinoline ring system through oxidative annulation. researchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, starting from simple and readily available precursors.

Rhodium (Rh) and Palladium (Pd) are among the most utilized metals for these transformations. researchgate.netresearchgate.net For instance, rhodium(III)-catalyzed oxidative annulation of anilines with alkynes, using an oxidant like copper(II) acetate (B1210297) (Cu(OAc)₂), represents a prominent strategy for accessing substituted quinolines. wikipedia.orgresearchgate.net The mechanism typically involves C-H activation of the aniline ortho-position, directed by the amino group, followed by insertion of the alkyne and subsequent reductive elimination to form the heterocyclic ring. researchgate.net Similarly, palladium-catalyzed aerobic oxidation methods can achieve the synthesis of disubstituted quinolines from anilines and allylic substrates. researchgate.net Iron-catalyzed oxidative coupling has also been reported as a viable, more sustainable alternative for quinoline synthesis. organicreactions.org

| Catalyst System | Reactants | Oxidant | Key Features |

| Rh(III) complexes | Anilines, Alkynes | Cu(OAc)₂ | High efficiency, C-H activation cascade wikipedia.orgresearchgate.net |

| Pd(OAc)₂ | Anilines, Olefins | Aerobic (O₂) | Forms disubstituted quinolines researchgate.net |

| Iron salts | Anilines, Alkynes | Various | Cost-effective, environmentally benign organicreactions.org |

C-H Bond Activation Strategies in Quinoline Formation

Direct C-H bond activation is a powerful and sustainable strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.netiipseries.org In the context of quinoline synthesis, transition-metal-catalyzed C-H activation enables the direct coupling of simple aromatic and aliphatic precursors. wikipedia.org

Rhodium catalysts are particularly effective in promoting the C-H activation of anilines for annulation with various partners. researchgate.netresearchgate.net The nitrogen atom of the quinoline ring can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions, most commonly the C2 and C8 positions. researchgate.netnih.gov For instance, the reaction of quinoline N-oxides with various coupling partners in the presence of palladium or rhodium catalysts can lead to functionalization at the C8 position through the formation of a stable 5-membered metallacycle intermediate. iipseries.org While direct C-H activation to build the quinoline ring is a primary strategy, subsequent C-H functionalization of a pre-formed quinoline is also a major avenue for introducing substituents like the trifluoromethyl group, although this can present challenges in controlling regioselectivity. nih.govbeilstein-archives.org The electronic nature of existing substituents significantly influences the position of C-H activation; electron-withdrawing groups like trifluoromethyl can alter the reactivity and direct activation to otherwise elusive positions. nih.gov

Table of C-H Activation Approaches in Quinoline Synthesis:

| Catalyst | Directing Group | Position(s) Activated | Coupling Partner |

|---|---|---|---|

| Rhodium(III) | Amine (Aniline) | Ortho C-H | Alkynes, Alkenes |

| Palladium(II) | N-Oxide | C8-H | Ethers, Alkynes |

Metal-Free and Organocatalytic Methods

While metal-catalyzed methods are powerful, concerns about cost and metal toxicity have spurred the development of metal-free and organocatalytic alternatives for quinoline synthesis. nih.govjk-sci.comgeorgiasouthern.edu These approaches often rely on classical named reactions but have been updated with modern techniques and catalysts.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a fundamental metal-free route to quinolines. nih.gov This reaction can be catalyzed by Brønsted or Lewis acids, and recent modifications include the use of heterogeneous catalysts, ionic liquids, or microwave irradiation to improve efficiency and environmental friendliness. nih.gov

Similarly, the Doebner-von Miller reaction, a variation of the Skraup synthesis, constructs quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. nih.gov These acid-catalyzed cyclization reactions provide a direct pathway to the core quinoline structure without the need for transition metals. nih.gov Organocatalytic approaches, utilizing small organic molecules as catalysts, have also emerged, offering mild reaction conditions and high levels of selectivity.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Selective Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the primary alcohol in this compound can selectively yield either the corresponding aldehyde, 6-(trifluoromethyl)quinoline-2-carbaldehyde, or the carboxylic acid, 6-(trifluoromethyl)quinoline-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are employed for the synthesis of the aldehyde. Reagents such as manganese dioxide (MnO2), Dess-Martin periodinane (DMP), or conditions utilized in the Swern oxidation are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

For the preparation of 6-(trifluoromethyl)quinoline-2-carboxylic acid, stronger oxidizing agents are required. Common reagents for this conversion include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

| Product | Oxidizing Agent |

| 6-(Trifluoromethyl)quinoline-2-carbaldehyde | Manganese Dioxide (MnO2) |

| 6-(Trifluoromethyl)quinoline-2-carbaldehyde | Dess-Martin Periodinane (DMP) |

| 6-(Trifluoromethyl)quinoline-2-carbaldehyde | Swern Oxidation Conditions |

| 6-(Trifluoromethyl)quinoline-2-carboxylic acid | Potassium Permanganate (KMnO4) |

| 6-(Trifluoromethyl)quinoline-2-carboxylic acid | Jones Reagent |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetic anhydride would yield (6-(trifluoromethyl)quinolin-2-yl)methyl acetate.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For example, treating this compound with a base like sodium hydride and then with methyl iodide would produce 2-(methoxymethyl)-6-(trifluoromethyl)quinoline.

Halogenation of the Hydroxymethyl Group

The hydroxymethyl group can be converted to a halomethyl group, which serves as a versatile intermediate for further nucleophilic substitution reactions. A common method for this transformation is the Appel reaction, which utilizes a phosphine, typically triphenylphosphine (B44618) (PPh3), in combination with a carbon tetrahalide (e.g., CCl4 or CBr4) to produce the corresponding 2-(chloromethyl)- or 2-(bromomethyl)-6-(trifluoromethyl)quinoline. Another reagent that can be employed for this conversion is thionyl chloride (SOCl2) for the synthesis of the chloro derivative.

Deoxytrifluoromethylation of Alcohol Groups

Transformations on the Quinoline Core

The quinoline ring system of this compound is amenable to various transformations, particularly electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the quinoline ring is influenced by the directing effects of the heterocyclic nitrogen and the trifluoromethyl group. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. The trifluoromethyl group at the 6-position is a strongly deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur on the benzene (B151609) ring of the quinoline core, primarily at positions 5 and 8, which are ortho and para to the activating influence of the heterocyclic part of the molecule, but also influenced by the deactivating effect of the CF3 group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Bromination: Using bromine in the presence of a Lewis acid.

Sulfonation: Using fuming sulfuric acid.

The precise regioselectivity of these reactions on the 6-(trifluoromethyl)quinoline core will be a result of the interplay between the directing effects of the quinoline nitrogen and the deactivating trifluoromethyl group.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO3 / H2SO4 | 5 and/or 8 |

| Bromination | Br2 / Lewis Acid | 5 and/or 8 |

| Sulfonation | Fuming H2SO4 | 5 and/or 8 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic systems. For an SNAr reaction to occur on the quinoline ring of this compound, a precursor bearing a suitable leaving group, typically a halogen, on the aromatic nucleus is required. The reaction is highly dependent on the electronic properties of the ring.

The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the C6 position significantly activates the quinoline ring for nucleophilic attack. This activation is a consequence of the group's ability to stabilize the negative charge in the intermediate Meisenheimer complex through resonance and inductive effects. libretexts.org SNAr reactions are favored by electron-withdrawing substituents, particularly when they are located ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the carbanion intermediate. libretexts.org

In the context of a hypothetical 6-(trifluoromethyl)haloquinoline, the -CF3 group at C6 would activate positions C5 and C7 for nucleophilic substitution. The regioselectivity of the substitution would depend on the specific location of the leaving group and the reaction conditions. Studies on related electron-deficient azaarenes, such as quinazolines, have shown that certain positions are inherently more reactive. For instance, in 2,4-dichloroquinazolines, nucleophilic attack by amines occurs preferentially at the C4 position. mdpi.com Similarly, theoretical and experimental work on quinolines indicates that the C4 position is the most electrophilic site, making it a prime target for nucleophilic attack. nih.gov Therefore, a leaving group at an activated position on the 6-(trifluoromethyl)quinoline scaffold would be susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a direct route to highly functionalized derivatives.

The general mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

General SNAr Mechanism on an Activated Haloquinoline:

(Note: This is a generalized representation. The actual reactivity depends on the specific isomer and reaction conditions.)

(Note: This is a generalized representation. The actual reactivity depends on the specific isomer and reaction conditions.)

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically be performed on a halogenated precursor (e.g., a bromo- or iodo-substituted version) to enable the coupling process.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is exceptionally versatile and widely used in the pharmaceutical industry due to its high functional group tolerance and relatively mild reaction conditions. rsc.orgresearchgate.net A halo-substituted derivative of this compound could be readily coupled with a variety of aryl-, heteroaryl-, or alkyl-boronic acids or esters. rsc.org This method is a cornerstone for creating biaryl structures, which are common motifs in biologically active compounds. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.org For instance, the coupling of bromoquinolines with phenylboronic acids often utilizes a Pd(II) acetate or tetrakis(triphenylphosphine)palladium(0) catalyst in the presence of a base like sodium carbonate. researchgate.netyoutube.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. nih.gov This reaction would allow for the introduction of alkenyl groups onto the quinoline core of a halogenated precursor. The reaction typically proceeds with regio- and stereoselectivity, offering a reliable method for synthesizing complex olefinic structures. nih.gov

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. nih.gov This reaction is the premier method for synthesizing arylalkynes. Applying this to a halogenated 6-(trifluoromethyl)quinoline scaffold would enable the facile introduction of alkyne functionalities, which can serve as handles for further derivatization (e.g., via click chemistry) or as integral parts of a final target molecule with specific electronic or structural properties.

| Coupling Reaction | Typical Substrates | Catalyst/Reagents | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-quinoline + R-B(OH)₂ | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., Na₂CO₃, K₂CO₃) | Aryl-Aryl, Aryl-Alkyl | High functional group tolerance; mild conditions; commercially available reagents. rsc.orgorganic-chemistry.org |

| Heck | Halo-quinoline + Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Aryl-Vinyl | Forms substituted alkenes; often stereoselective. nih.gov |

| Sonogashira | Halo-quinoline + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Aryl-Alkynyl | Reliable method for synthesizing arylalkynes under mild conditions. nih.gov |

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a unique substituent that profoundly modulates the chemical and physical properties of the quinoline ring system. Its influence stems primarily from its powerful electron-withdrawing nature and its exceptional stability.

Electronic Effects on Quinoline Ring System

The -CF3 group is one of the most strongly electron-withdrawing groups used in medicinal chemistry. mdpi.com Its effect is primarily inductive, pulling electron density away from the aromatic ring system. This has several significant consequences:

Activation towards Nucleophilic Attack: As discussed previously, this electron withdrawal deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. libretexts.org

Modulation of pKa: The electron-withdrawing nature of the -CF3 group decreases the basicity of the quinoline nitrogen. This lowering of the pKa can have significant implications for the molecule's pharmacokinetic profile, affecting its solubility, membrane permeability, and interaction with biological targets.

Stability and Inertness in various Reaction Conditions

The trifluoromethyl group is known for conferring exceptional stability to molecules. researchgate.net This stability arises from multiple factors:

High C-F Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. researchgate.net This makes the -CF3 group highly resistant to chemical and metabolic degradation.

Metabolic Stability: In drug design, replacing a methyl group or hydrogen atom with a trifluoromethyl group is a common strategy to block metabolic oxidation at that position. This can increase the metabolic half-life of a drug candidate. mdpi.com

Chemical Inertness: The -CF3 group is generally inert under a wide range of reaction conditions, including those used for metal-catalyzed coupling and nucleophilic substitution on other parts of the molecule. This inertness makes it a reliable "spectator" group that can be used to tune electronic properties without interfering with synthetic transformations elsewhere on the scaffold.

Design and Synthesis of Advanced Derivatives

The robust chemical nature and versatile reactivity of the this compound scaffold make it an excellent starting point for the design and synthesis of advanced derivatives, particularly through conjugation with other molecular entities to enhance or impart specific biological activities.

Conjugation with Biologically Relevant Scaffolds

Conjugating bioactive scaffolds like quinolines with natural building blocks such as amino acids, peptides, or sugars is a proven strategy in drug discovery to improve selectivity, enhance bioavailability, or combine therapeutic modalities. nih.gov

Synthesis of Amino Acid and Peptide Conjugates: There are several synthetic routes to couple the this compound core to amino acids or peptides.

Amide Bond Formation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding carboxylic acid (6-(trifluoromethyl)quinoline-2-carboxylic acid). This acid can then be coupled with the N-terminus of an amino acid or peptide using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a stable amide bond. This is a common strategy for linking heterocyclic drugs to peptides. nih.govmdpi.com

Cross-Coupling Strategies: Alternatively, a halogenated precursor of the quinoline scaffold can be coupled with an amino acid that has been functionalized with a boronic acid. The Suzuki-Miyaura reaction is well-suited for such conjugations, providing a direct C-C link between the quinoline and the amino acid side chain. acs.org This approach allows for precise control over the linkage point and orientation.

These conjugation strategies can yield novel hybrid molecules where the quinoline moiety provides a core pharmacophore, and the attached peptide or amino acid modulates properties like cell penetration, target recognition, or solubility. nih.gov For example, quinoline-amino acid conjugates have been explored as potential antibacterial agents and fluorescent probes. mdpi.com

Formation of Schiff Bases and Related Imine Derivatives

The synthesis of Schiff bases, or imines, is a fundamental derivatization strategy for quinoline aldehydes. This reaction involves the condensation of the aldehyde group with a primary amine, typically under acidic catalysis, to form a carbon-nitrogen double bond (azomethine group). mdpi.com The aldehyde derivative, (6-(trifluoromethyl)quinolin-2-yl)carbaldehyde, is expected to readily undergo this reaction, analogous to other substituted quinoline carbaldehydes. rsc.orgmdpi.com

The general mechanism proceeds via the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. This intermediate then dehydrates to yield the stable imine product. The equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a dehydrating agent or a Dean-Stark apparatus. mdpi.comnih.gov

Research on related quinoline aldehydes demonstrates the broad applicability of this reaction. For example, various 2-chloroquinoline-3-carbaldehydes have been condensed with amines and hydrazines to produce the corresponding Schiff bases. rsc.orgnih.gov Similarly, polysubstituted quinoline-3-carbaldehydes have been successfully reacted with anilines, such as 4-fluoroaniline, to yield the desired imine derivatives. nih.gov The reaction is versatile, accommodating a wide range of primary amines, including aromatic, aliphatic, and heterocyclic amines, allowing for the synthesis of a diverse library of quinoline-based Schiff bases. researchgate.net

| Quinoline Aldehyde Precursor | Amine/Hydrazine (B178648) Reactant | Reaction Conditions | Product Type | Reference(s) |

| Substituted 2-chloroquinoline-3-carbaldehydes | Phenylhydrazine (B124118) | Refluxing in DMF | Phenylhydrazone (Schiff base) | rsc.org |

| 4,6,8-Triphenylquinoline-3-carbaldehyde | 4-Fluoroaniline | Dioxane, Dean-Stark conditions | N-Aryl Imine (Schiff base) | nih.gov |

| 2-Azidoquinoline-3-carboxaldehyde | Primary amines (e.g., aniline, p-toluidine) | Not specified | Imine/Tetrazoloquinoline derivatives | researchgate.net |

| Substituted quinoline-5-carbaldehydes | 2,6-Diisopropylbenzenamine | Not specified, MgSO₄ as dehydrating agent | N-Aryl Imine (Schiff base) | mdpi.com |

Cycloaddition and Annulation Reactions for Fused Systems

The aldehyde and, more frequently, the imine derivatives of this compound are valuable synthons for constructing complex, fused heterocyclic systems through cycloaddition and annulation reactions. These reactions create new rings appended to the quinoline scaffold, significantly increasing molecular complexity and providing access to novel chemical matter.

Cycloaddition Reactions: Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic product. fiveable.me Imines (Schiff bases) derived from quinoline aldehydes can participate as key components in these reactions. A notable example is the [2+2] cycloaddition reaction between a Schiff base and a ketene (B1206846) equivalent. For instance, Schiff bases prepared from 2-chloro-3-formylquinolines and phenylhydrazine have been shown to react with chloroacetyl chloride in the presence of a base like triethylamine. This reaction yields 3-chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones, which are four-membered heterocyclic rings (β-lactams) fused to the quinoline system. rsc.org

Annulation Reactions: Annulation refers to any reaction that constructs a new ring onto a molecule. Quinoline aldehydes and their derivatives are versatile precursors for various annulation strategies leading to fused polycyclic systems. tandfonline.comrsc.org

One straightforward approach is the intramolecular cyclization following a condensation reaction. Heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. The proposed mechanism involves the initial formation of an N-formyl imine intermediate, which then undergoes an intramolecular cyclization with the elimination of HCl to afford the fused pyrrolinone ring system. nih.gov

In another example of annulation, 2-aryl-quinoline-3-carbaldehyde derivatives can be converted into tetracyclic 11H-indeno[1,2-b]quinolin-11-ones. This transformation is achieved by heating the quinoline aldehyde with tert-butyl hydroperoxide (TBHP) in toluene, which promotes an intramolecular cyclization onto the adjacent aryl ring. rsc.org These reactions highlight the utility of the formyl group as a handle for elaborating the quinoline core into more complex, fused architectures.

| Quinoline Precursor | Reaction Partner(s) | Reaction Type | Resulting Fused System | Reference(s) |

| Schiff base of 2-chloroquinoline-3-carbaldehyde | Chloroacetyl Chloride | [2+2] Cycloaddition | Azetidin-2-one | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide / Formic Acid | Condensation-Annulation | Pyrrolo[3,4-b]quinolinone | nih.gov |

| 2-Aryl-quinoline-3-carbaldehyde | tert-Butyl Hydroperoxide (TBHP) | Oxidative Annulation | Indeno[1,2-b]quinolinone | rsc.org |

| 2-Aminoaryl Carbonyls | Δ⁴-3-Ketosteroids | Amination/Annulation/Aromatization | Steroid-fused Quinoline | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation approximately for a given molecule, yielding detailed information about its behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. github.io It is particularly effective for optimizing molecular geometries and determining electronic properties. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For (6-(Trifluoromethyl)quinolin-2-yl)methanol, geometry optimization using DFT would involve finding the lowest energy arrangement of its atoms, corresponding to the most stable conformation. researchgate.netscispace.com This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various quinoline (B57606) derivatives to determine their stable structures. nih.govresearchgate.net The resulting optimized geometry represents a true minimum on the potential energy surface, which is confirmed by ensuring all calculated vibrational frequencies are positive. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions. A wide variety of functionals exist, ranging from simple Local Density Approximations (LDA) to more complex Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals. github.io

Hybrid functionals, such as the widely used B3LYP, combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often providing a good balance of accuracy and computational cost for organic molecules. researchgate.netnih.gov Other functionals like PBE, M06-2X, and HSEH1PBE are also employed depending on the specific properties being investigated. nih.govjournaleras.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational expense. researchgate.netresearchgate.netnih.gov The selection involves a trade-off between desired accuracy and available computational resources. For molecules containing fluorine, like this compound, the inclusion of polarization and diffuse functions in the basis set is important for an accurate description of the electron density. researchgate.net

Table 1: Common Exchange-Correlation Functionals and Basis Sets in DFT Studies This table is for illustrative purposes and lists common methods used in computational chemistry.

| Method Type | Examples | Description |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, BP86 | Approximates the exchange and correlation energy of electrons. Hybrid functionals like B3LYP are often a good starting point for organic molecules. researchgate.netnih.gov |

| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ, def2-TZVP | A set of mathematical functions used to build molecular orbitals. Larger sets provide greater accuracy but require more computational power. researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. scielo.org.mx For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may have significant contributions from the trifluoromethyl group, which is electron-withdrawing.

Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for this compound to illustrate the output of FMO analysis.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical stability and reactivity malayajournal.org |

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, such as optical switching and signal processing. scielo.org.mx Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.comresearchgate.net

The first-order hyperpolarizability (β) is the primary measure of a molecule's second-order NLO response. journaleras.com Molecules with large β values are promising candidates for NLO applications. High NLO activity is often associated with molecules that have significant charge transfer characteristics, a π-conjugated framework, and a small HOMO-LUMO gap. scielo.org.mxnih.gov In this compound, the combination of the electron-rich quinoline ring and the electron-withdrawing trifluoromethyl group could facilitate intramolecular charge transfer, potentially leading to significant NLO properties. Calculations of these parameters provide a theoretical screening tool for identifying promising NLO materials. journaleras.com

Table 3: Predicted Non-Linear Optical Properties (Illustrative) This table presents hypothetical data for this compound to illustrate the output of NLO calculations.

| Property | Calculated Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Measure of charge separation |

| Mean Polarizability (α) | 150 | Molecular response to an external electric field |

| First Hyperpolarizability (β) | 800 | Indicator of second-order NLO activity journaleras.com |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. faccts.de It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. wisc.edu

DFT calculations can also be used to predict various thermodynamic parameters, such as standard molar heat capacity, enthalpy, and entropy, often as a function of temperature. dergipark.org.tr These calculations are derived from the vibrational frequencies obtained after geometry optimization. The computed values for parameters like the Gibbs free energy (ΔG) and enthalpy of formation (ΔH) are crucial for assessing the thermodynamic stability of the molecule. nih.gov These theoretical calculations can provide insights into the stability of different potential isomers or conformers of this compound and can be used to understand its behavior under different thermal conditions. uobaghdad.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Theoretical descriptors for lipophilicity and hydrophobicity are essential components of QSAR models. These descriptors can be calculated using various computational methods, ranging from fragment-based approaches to whole-molecule properties derived from quantum mechanical calculations. nih.govub.edu

Table 1: Examples of Theoretical Descriptors for Lipophilicity

| Descriptor Category | Specific Descriptors | Relevance to this compound |

| Partition Coefficients | Calculated logP (e.g., ClogP, AlogP, MlogP) | Quantifies the overall lipophilicity of the molecule. |

| Topological Descriptors | Molecular connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule, which influence hydrophobic interactions. |

| Quantum Chemical Descriptors | Surface area, Volume, Solvation energy | Provide a more detailed and physically relevant description of the molecule's interaction with different solvent environments. |

This table is illustrative and provides examples of descriptor types that would be relevant for QSAR studies of this compound.

The electronic properties of a molecule, such as its charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), play a fundamental role in its interactions with biological targets. QSAR studies often seek to establish a correlation between these electronic descriptors and the observed biological activity. researchgate.netnih.gov

In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic landscape of the quinoline ring system. This, in turn, can affect its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, with receptor active sites. nih.gov

QSAR models can be developed to correlate electronic descriptors with specific biological activities, such as enzyme inhibition or receptor binding affinity. For instance, a model might reveal that a lower LUMO energy, indicating a greater susceptibility to nucleophilic attack, is correlated with higher biological activity. Such insights can guide the design of more potent analogs by modifying the electronic properties of the lead compound. dergipark.org.tr

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a macromolecular target (receptor), typically a protein. These methods provide a three-dimensional view of the binding process at the atomic level.

Molecular docking simulations aim to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. jbcpm.comresearchgate.net The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. researchgate.net For this compound, docking studies can be employed to identify its potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. nih.govsemanticscholar.org

The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. jbcpm.com By comparing the binding affinities of a series of analogs, researchers can prioritize the synthesis of compounds with the most favorable predicted binding characteristics. rjptonline.org

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound within the binding pocket of a target protein. These simulations model the atomic motions of the system over time, providing insights into the stability of the binding pose and the dynamic nature of the ligand-receptor interactions. Conformational analysis can reveal the most energetically favorable conformations of the ligand and how these are influenced by the specific environment of the binding site.

The binding of a ligand to its receptor is mediated by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and, in the case of halogenated compounds, halogen bonds. nih.gov The trifluoromethyl group in this compound introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. nih.govresearchgate.net

Computational methods, particularly high-level quantum mechanical calculations and detailed analysis of docked structures, can be used to identify and characterize these halogen bonds. The strength and geometry of halogen bonds are highly tunable, and their presence can significantly contribute to the binding affinity and selectivity of a ligand. nih.govresearchgate.net Elucidating the role of halogen bonding and other non-covalent interactions is crucial for a comprehensive understanding of the binding mechanism of this compound and for the rational design of improved inhibitors. nih.gov

Applications in Chemical Science and Materials Research

Strategic Building Blocks in Organic Synthesis

The structural attributes of (6-(Trifluoromethyl)quinolin-2-yl)methanol make it a valuable starting material and intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of the hydroxymethyl group and the inherent properties of the trifluoromethyl-substituted quinoline (B57606) ring.

Precursors for the Construction of Complex Heterocyclic Systems

The this compound molecule is a versatile precursor for synthesizing polycyclic and fused heterocyclic systems, which are of great interest in medicinal and materials chemistry. The primary site for elaboration is the methanol (B129727) group at the 2-position of the quinoline ring.

A key synthetic transformation is the oxidation of the primary alcohol to the corresponding aldehyde, (6-(trifluoromethyl)quinoline-2-carbaldehyde). This aldehyde is a highly valuable intermediate for building more complex molecular architectures. Quinoline-based aldehydes are known to participate in various condensation reactions to form fused heterocyclic systems. For instance, the Friedländer synthesis, a classical method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a similar vein, the aldehyde derived from this compound can react with various nucleophiles to construct fused rings.

Examples of synthetic strategies for building complex heterocycles from quinoline precursors include:

Reaction with β-aminoketones: Condensation reactions can lead to the formation of novel carbazole (B46965) derivatives fused with the quinoline system. researchgate.net

Reaction with hydrazines: Treatment with hydrazine (B178648) hydrate (B1144303) can yield fused pyrazolo[4,3-c]quinolin-4-ones. scispace.com

Reaction with primary amines and orthoformates: A multi-step reaction can produce complex fused ring systems like pentaazaaceanthrylenes. researchgate.net

Cascade Reactions: The derived aldehyde can be used in cascade or domino reactions to build intricate tetracyclic quinoline derivatives, which have shown a wide spectrum of biological activities. nih.gov

The general synthetic utility is summarized in the table below, highlighting the transformation of the methanol group into a more reactive aldehyde functional group, which then serves as the linchpin for further cyclization reactions.

| Starting Material Precursor | Key Intermediate | Potential Reaction Type | Resulting Heterocyclic System |

| This compound | (6-(Trifluoromethyl)quinoline-2-carbaldehyde) | Friedländer Condensation | Fused Quinolines, Carbazoles researchgate.net |

| This compound | (6-(Trifluoromethyl)quinoline-2-carbaldehyde) | Reaction with Hydrazines | Pyrazolo[4,3-c]quinolines scispace.com |

| This compound | (6-(Trifluoromethyl)quinoline-2-carbaldehyde) | Multi-component Reactions | Polycyclic Aza-heterocycles researchgate.net |

Scaffolds for Drug Discovery and Development

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. nih.gov The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, membrane permeability, and binding affinity.

This compound and its derivatives, referred to as quinoline-derived trifluoromethyl alcohols (QTAs), have been identified as a novel class of compounds with significant therapeutic potential. Research has demonstrated their activity as anticancer, antiepileptic, and analgesic agents.

Anticancer Activity: In one study, quinoline-derived trifluoromethyl alcohols were synthesized and evaluated for their anticancer properties. A related compound, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, demonstrated more potent anticancer activity in vitro than the established chemotherapy drug cisplatin, with an LC50 value of 14.14 μM. This class of inhibitors represents a promising direction for the discovery of new and effective anticancer agents.

Antiepileptic and Analgesic Properties: A separate investigation focused on the potential of QTAs to treat epilepsy and pain. Through screening in zebrafish larvae, several compounds were identified with antiepileptic properties. Notably, two compounds were found to relieve thermal pain responses, indicating analgesic effects. The mechanism of action was determined to be the blockage of sodium channels, which reduces the inflammatory sodium signals associated with peripheral nerve and tissue damage. These findings highlight the potential of QTAs in the development of novel treatments for neuropathic pain.

The quinoline scaffold has also been utilized in the design of inhibitors for specific cancer-related targets, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). Novel quinoline-based derivatives have been synthesized and shown to be effective dual-target inhibitors of both EGFR and HER-2, with potent antiproliferative action against breast and lung cancer cell lines. rsc.org

Potential in Catalysis and Ligand Design

The structure of this compound is well-suited for applications in coordination chemistry and catalysis. The quinoline nitrogen atom and the oxygen atom of the methanol group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. Such metal complexes are often investigated for their catalytic activities.

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Quinoline-based ligands have been successfully used in a range of catalytic transformations. For instance, ruthenium NNN-pincer complexes, which incorporate a central pyridine (B92270) or similar nitrogen heterocycle, are highly efficient catalysts for acceptorless dehydrogenative coupling (ADC) reactions, a green and atom-economical method for synthesizing N-heterocycles. rsc.org

By modifying the methanol group of this compound, more complex pincer-type ligands could be synthesized. The resulting metal complexes could potentially catalyze important organic transformations. Studies on other quinoline-based ligands have shown that their metal complexes can exhibit significant biological and catalytic activities. For example, copper(II) complexes with imine-quinoline ligands have demonstrated cytotoxic, antibacterial, and antioxidant properties. nih.govacs.orgresearchgate.net

The potential catalytic applications are summarized below:

| Ligand Type | Metal Center | Potential Catalytic Application |

| Bidentate (N, O) | Ru, Rh, Ir | Dehydrogenative Coupling, Hydrogenation |

| Pincer (modified) | Fe, Co, Ni | Oxidation, Polymerization |

| Bidentate (N, O) | Cu, Zn | C-C and C-N Coupling Reactions |

Exploration in Advanced Materials and Polymer Chemistry

Quinoline derivatives are increasingly explored for their applications in materials science, particularly in the field of optoelectronics. Their conjugated aromatic structure often imparts desirable photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

The trifluoromethyl group is known to enhance the performance of materials used in OLEDs by improving electron-transporting properties and reducing intermolecular stacking, which can otherwise quench luminescence. scispace.com Research on trifluoromethylated quinoline-phenol Schiff bases has demonstrated that these compounds exhibit good fluorescence quantum yields, high photostability, and moderate generation of reactive oxygen species (ROS), properties that are valuable for advanced materials. scispace.comnih.gov

This compound can serve as a monomer or a precursor to a monomer for the synthesis of advanced polymers. The methanol group can be converted into other functional groups, such as amines or aldehydes, which can then be used to build larger conjugated systems or polymers. For example, condensation with aromatic diamines could lead to poly(azomethine)s, a class of conjugated polymers.

The incorporation of the (6-(Trifluoromethyl)quinolin-2-yl) moiety into a polymer backbone could lead to materials with tailored properties for specific applications, as outlined in the table below.

| Material Class | Potential Application | Key Property Conferred by Quinoline Moiety |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) dergipark.org.tr | Electroluminescence, Electron Transport scispace.com |

| Fluorescent Polymers | Chemical Sensors, Bio-imaging | High Fluorescence Quantum Yield nih.gov |

| Thermally Stable Polymers | High-Performance Plastics | Rigid, Aromatic Quinoline Backbone |

Development of Biophysical and Biochemical Probes (e.g., ¹⁹F NMR Probes)

The unique combination of a quinoline ring and a trifluoromethyl group makes this compound an excellent candidate for the development of dual-modality biophysical probes.

¹⁹F NMR Probes: The fluorine-19 (¹⁹F) nucleus has highly favorable properties for nuclear magnetic resonance (NMR) spectroscopy, including a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range. Crucially, there is a near-zero background signal of ¹⁹F in biological systems. These features make fluorine-containing molecules, particularly those with a CF3 group, powerful probes for ¹⁹F NMR and magnetic resonance imaging (MRI). nih.gov Fluorinated drugs have been successfully imaged in vivo using ¹⁹F MRI to study their distribution and accumulation in tissues, offering a non-invasive method for pharmacokinetic studies. nih.gov The CF3 group on this compound can serve as a sensitive ¹⁹F NMR reporter, with its chemical shift being responsive to the local microenvironment.

Fluorescent Probes: The quinoline scaffold is inherently fluorescent and has been widely used to design probes for detecting metal ions and pH changes. researchgate.net For example, quinoline-pyrene conjugates have been developed as ratiometric fluorescent probes for imaging pH within lysosomes, the acidic organelles inside cells. nih.gov Similarly, Schiff-base compounds derived from 6-aminoquinoline (B144246) have been shown to act as reversible fluorescent pH sensors. rsc.org

The dual-functionality of this compound allows for its potential use as a correlative probe, where changes in the biological environment could be monitored simultaneously by both fluorescence microscopy and ¹⁹F NMR spectroscopy. This dual-readout capability would provide a more comprehensive understanding of biological processes.

| Probe Modality | Target Analyte/Process | Principle of Detection |

| ¹⁹F NMR | pH, Ion Binding, Enzyme Activity | Change in ¹⁹F chemical shift upon interaction with the target. |

| Fluorescence | pH, Metal Ions (e.g., Fe³⁺, Zn²⁺) nih.gov | Change in fluorescence intensity or wavelength (color) upon binding. nih.govrsc.org |

| Dual-Modality | Cellular Microenvironment | Correlated changes in both ¹⁹F NMR and fluorescence signals. |

Conclusion and Future Research Perspectives

Synthesis of New Analogs with Tailored Properties

A crucial future direction is the synthesis of new analogs of (6-(Trifluoromethyl)quinolin-2-yl)methanol with tailored properties to enhance efficacy and selectivity. The existing methanol (B129727) group at the 2-position serves as a versatile handle for a variety of chemical modifications. Future synthetic strategies could include:

Esterification and Etherification: The hydroxyl group can be readily converted into a diverse library of esters and ethers. This would allow for the modulation of lipophilicity, which can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Oxidation to Aldehyde and Carboxylic Acid: Oxidation of the methanol group to the corresponding aldehyde or carboxylic acid opens up avenues for a host of subsequent reactions, including the formation of imines, hydrazones, and amides. These functional groups can introduce new hydrogen bonding interactions with biological targets.

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities, such as amines, azides, and thiols. This approach would facilitate the exploration of diverse chemical space around the quinoline (B57606) core.

Click Chemistry: Introduction of an azide (B81097) or alkyne functionality would allow for the application of "click chemistry," a powerful tool for the rapid and efficient synthesis of a large number of derivatives with high yields and purity.

These synthetic modifications will be guided by the desired therapeutic application, aiming to optimize the compound's interaction with its biological target while minimizing off-target effects.

In-depth Mechanistic Studies of Key Reactions

To support the synthesis of novel analogs, in-depth mechanistic studies of the key reactions involving this compound are essential. A thorough understanding of the reaction mechanisms will enable better control over reaction outcomes, leading to higher yields and purities of the desired products. Future research should focus on:

Kinetic Studies: Investigating the kinetics of the principal reactions will provide valuable insights into the reaction rates and the factors that influence them, such as temperature, concentration, and catalyst loading.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can help in the identification and characterization of transient intermediates, providing direct evidence for the proposed reaction pathways.

Computational Modeling of Reaction Pathways: Density functional theory (DFT) calculations can be employed to model the potential energy surfaces of the reactions, helping to elucidate the transition states and predict the most favorable reaction pathways.

A comprehensive understanding of the reaction mechanisms will not only facilitate the optimization of existing synthetic routes but also pave the way for the discovery of novel and more efficient synthetic methodologies.

Exploration of Novel Biological Targets and Therapeutic Applications (Research-Oriented)

The quinoline scaffold is known to interact with a wide range of biological targets, and the presence of the trifluoromethyl group can significantly enhance binding affinity and selectivity. While the specific biological activities of this compound are yet to be fully elucidated, future research should be directed towards exploring its potential against various therapeutic targets. Based on the known activities of related quinoline derivatives, promising areas of investigation include:

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. taylorandfrancis.com Potential targets for analogs of this compound include protein kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as pathways like the PI3K/mTOR pathway. nih.gov

Antimicrobial and Antiviral Activity: The quinoline core is a key component of several approved antimicrobial and antiviral drugs. Future studies should evaluate the activity of this compound and its derivatives against a broad spectrum of bacteria, fungi, and viruses.

Neurodegenerative Diseases: Some quinoline derivatives have shown potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease by targeting enzymes like cholinesterases and monoamine oxidases.